

Technical Guide: Physicochemical and Spectroscopic Analysis of 3,3-Dimethyl-2-hexanone

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Compound of Interest

Compound Name: 3,3-Dimethyl-2-hexanone

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Introduction

3,3-Dimethyl-2-hexanone is an aliphatic ketone with significance in organic synthesis and as a potential building block in the development of more complex molecules. A thorough understanding of its physicochemical properties and a robust analytical framework for its characterization are essential for its application in research and development. This technical guide provides a comprehensive overview of the key molecular and spectroscopic data for **3,3-Dimethyl-2-hexanone**, detailed experimental protocols for its analysis, and a standardized workflow for its characterization.

Core Molecular and Physical Data

A summary of the key quantitative data for **3,3-Dimethyl-2-hexanone** is presented in the table below. This information is crucial for reaction stoichiometry, analytical method development, and safety assessments.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₆ O	[1][2][3][4][5][6]
Molecular Weight	128.21 g/mol	[2][3][4][6]
Chemical Structure	CH ₃ CH ₂ CH ₂ C(CH ₃) ₂ C(=O)CH ₃	[1][4]
CAS Number	26118-38-7	[2][4]
Boiling Point	149.0 °C at 760 mmHg	[5]
Density	0.812 g/cm ³	[5]

Experimental Protocols

Detailed methodologies for the determination of molecular weight and spectroscopic characterization of **3,3-Dimethyl-2-hexanone** are provided below. These protocols are designed to ensure accurate and reproducible results.

Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the determination of the molecular weight and confirmation of the identity of **3,3-Dimethyl-2-hexanone** using GC-MS.

a) Sample Preparation:

- Prepare a stock solution of **3,3-Dimethyl-2-hexanone** at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
- From the stock solution, prepare a working solution of approximately 10 µg/mL in the same solvent.
- If necessary, filter the sample to remove any particulate matter.[7][8]

b) Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890A or equivalent.

- Mass Spectrometer: Agilent 5975C or equivalent.
- Column: HP-5MS (30 m x 0.250 mm x 0.25 μ m) or similar non-polar column.[9]
- Injection Volume: 1 μ L.
- Inlet Temperature: 250 $^{\circ}$ C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.[9]
- Oven Temperature Program:
 - Initial temperature: 70 $^{\circ}$ C, hold for 2 minutes.
 - Ramp: Increase to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min.[9]
 - Hold at 280 $^{\circ}$ C for 5 minutes.
- MS Transfer Line Temperature: 280 $^{\circ}$ C.
- Ion Source Temperature: 230 $^{\circ}$ C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 50-650 amu.[9]

c) Data Analysis:

- The retention time of the peak corresponding to **3,3-Dimethyl-2-hexanone** is determined.
- The mass spectrum of the eluting peak is analyzed to identify the molecular ion peak (M^{+}) and characteristic fragmentation patterns. The molecular weight is confirmed from the mass-to-charge ratio of the molecular ion.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the acquisition of ^1H and ^{13}C NMR spectra for the structural confirmation of **3,3-Dimethyl-2-hexanone**.

a) Sample Preparation:

- Dissolve 5-25 mg of **3,3-Dimethyl-2-hexanone** in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3).[\[1\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[10\]](#)
- Ensure the sample is fully dissolved; if not, the solution can be gently agitated.[\[1\]](#)
- Transfer the solution to a clean 5 mm NMR tube.[\[5\]](#)
- If quantitative analysis is required, a known amount of an internal standard (e.g., TMS) can be added.[\[1\]](#)

b) Instrumentation and Parameters:

- Spectrometer: Bruker Avance III 400 MHz or equivalent.
- ^1H NMR:
 - Acquire at least 16 scans.
 - Typical spectral width: -2 to 12 ppm.
- ^{13}C NMR:
 - Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands).
 - Typical spectral width: 0 to 220 ppm.

c) Expected Chemical Shifts:

- ^1H NMR: Protons on carbons alpha to the carbonyl group are expected in the 2.0-2.5 ppm region. Other aliphatic protons will appear further upfield.

- ^{13}C NMR: The carbonyl carbon is expected to have a chemical shift in the range of 190-215 ppm.

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the identification of the carbonyl functional group in **3,3-Dimethyl-2-hexanone** using FTIR spectroscopy.

a) Sample Preparation (Neat Liquid/Thin Film Method):

- Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) are clean.[\[2\]](#)[\[4\]](#)
- Place a small drop of neat **3,3-Dimethyl-2-hexanone** onto the ATR crystal or one of the salt plates.[\[2\]](#)[\[4\]](#)[\[6\]](#)
- If using salt plates, place the second plate on top and gently press to create a thin, uniform film.[\[4\]](#)[\[6\]](#)

b) Instrumentation and Data Acquisition:

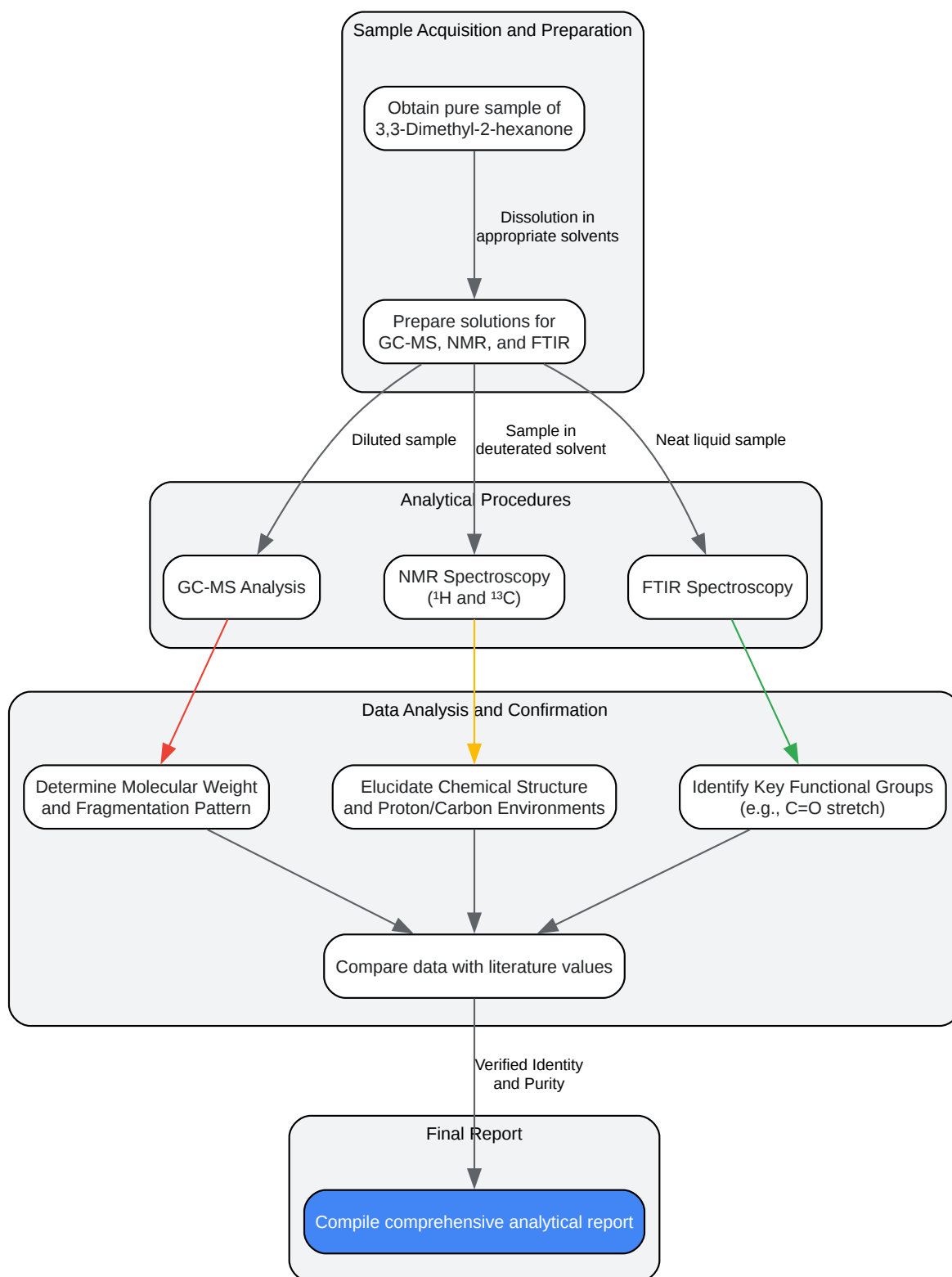
- Spectrometer: PerkinElmer Spectrum Two or equivalent.
- Spectral Range: 4000-400 cm^{-1} .[\[3\]](#)
- Resolution: 4 cm^{-1} .
- Scans: Average of 16 scans to improve the signal-to-noise ratio.[\[3\]](#)
- Acquire a background spectrum of the clean, empty sample holder before running the sample.

c) Expected Absorption:

- A strong, sharp absorption band characteristic of a saturated aliphatic ketone C=O stretch is expected around 1715 cm^{-1} .

Mandatory Visualization

The following diagram illustrates a generalized workflow for the characterization of a known chemical compound such as **3,3-Dimethyl-2-hexanone**.



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Caption: Workflow for the characterization of **3,3-Dimethyl-2-hexanone**.

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